molecular formula C6H5BrClNO2S B2617999 6-Bromo-2-methylpyridine-3-sulfonyl chloride CAS No. 1596954-10-7

6-Bromo-2-methylpyridine-3-sulfonyl chloride

Cat. No.: B2617999
CAS No.: 1596954-10-7
M. Wt: 270.53
InChI Key: KIOBVOZFHKPRJV-UHFFFAOYSA-N
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Description

6-Bromo-2-methylpyridine-3-sulfonyl chloride is a halogenated pyridine derivative characterized by a pyridine ring substituted with a bromine atom at position 6, a methyl group at position 2, and a sulfonyl chloride group at position 3. The methyl group at position 2 distinguishes it from related derivatives, influencing electronic and steric properties. Sulfonyl chloride groups are highly reactive, making this compound valuable in synthesizing sulfonamides or sulfonate esters in pharmaceutical and agrochemical applications.

Properties

IUPAC Name

6-bromo-2-methylpyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO2S/c1-4-5(12(8,10)11)2-3-6(7)9-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOBVOZFHKPRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Br)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methylpyridine-3-sulfonyl chloride typically involves the bromination of 2-methylpyridine followed by sulfonylation. The reaction conditions often require the use of bromine and a sulfonyl chloride reagent under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for 6-Bromo-2-methylpyridine-3-sulfonyl chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve the use of industrial-grade reagents and equipment to maintain efficiency and safety during production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with various reagents:

Reagent Product Conditions Key Observations
AminesSulfonamidesRoom temperature, base (e.g., K₂CO₃)High yields (75–90%) due to strong electrophilicity of S(VI)
AlcoholsSulfonate estersReflux in anhydrous THFRequires catalytic DMAP; esters stable under acidic conditions
WaterSulfonic acidAmbient hydrolysisRapid reaction; forms 6-bromo-2-methylpyridine-3-sulfonic acid

Example Reaction with Amines :

C6H5BrClNO2S+R-NH2C6H5BrN2O2S-R+HCl\text{C}_6\text{H}_5\text{BrClNO}_2\text{S} + \text{R-NH}_2 \rightarrow \text{C}_6\text{H}_5\text{BrN}_2\text{O}_2\text{S-R} + \text{HCl}

This reaction is pivotal for synthesizing bioactive sulfonamides, such as PI3K inhibitors .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling:

Suzuki–Miyaura Coupling

  • Conditions : Tetrakis(triphenylphosphine)palladium(0) (5 mol%), K₃PO₄, 1,4-dioxane/H₂O, 85–95°C .

  • Substrates : Arylboronic acids (e.g., phenyl, 4-methoxyphenyl).

  • Yield : 50–70% for 5-aryl-2-methylpyridin-3-amine derivatives .

Mechanistic Insight :
The bromine acts as a leaving group, enabling substitution at the 5-position of the pyridine ring. Steric hindrance from the methyl group at position 2 slows but does not prevent coupling .

Hydrolysis and Solvolysis

The sulfonyl chloride undergoes hydrolysis to sulfonic acid or solvolysis in alcohols:

Medium Product Rate Catalyst
H₂O6-Bromo-2-methylpyridine-3-sulfonic acidFast (t₁/₂ < 1 h)None
MeOHMethyl sulfonate esterModerateBase (e.g., Et₃N)

Stability Note : The compound is moisture-sensitive, requiring anhydrous storage .

Reactions with Grignard Reagents

The sulfonyl chloride reacts with organomagnesium reagents to form sulfones:

  • Reagents : Methylmagnesium bromide, phenylmagnesium chloride.

  • Conditions : −78°C in THF, followed by warming to 0°C.

  • Yield : 60–75% for alkyl/aryl sulfones.

Side Reaction : Competing nucleophilic attack at the pyridine ring’s α-position is observed but minimized at low temperatures.

Comparative Reactivity with Isomers

Compared to its isomer 2-bromo-6-methylpyridine-3-sulfonyl chloride:

Property 6-Bromo Isomer 2-Bromo Isomer
Suzuki Coupling RateSlower (steric hindrance at C2)Faster (less steric hindrance)
Hydrolysis StabilityMore stableLess stable (prone to solvolysis)

Scientific Research Applications

Organic Synthesis

6-Bromo-2-methylpyridine-3-sulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds. Its sulfonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides and sulfonate esters. This property is utilized in developing complex organic molecules for research purposes.

Medicinal Chemistry

The compound is extensively used in medicinal chemistry for the synthesis of bioactive molecules. Its ability to modify biomolecules allows researchers to explore new therapeutic agents targeting specific diseases. Notably, derivatives of this compound have shown promising antibacterial activity against resistant strains of bacteria, making it a candidate for developing new antimicrobial agents.

Antimicrobial Activity Data

Microbial StrainActivity (mg/mL)Reference
Staphylococcus aureus0.25
Escherichia coli0.5
Pseudomonas aeruginosa1.0

Biological Studies

In biological research, the compound is employed to study various biological processes through the modification of biomolecules. This includes its role in understanding enzyme interactions and signaling pathways.

Industrial Applications

6-Bromo-2-methylpyridine-3-sulfonyl chloride is also utilized in the production of specialty chemicals and materials. Its high reactivity makes it a valuable building block in industrial chemistry.

Case Study 1: Antibacterial Screening

A study assessed the antibacterial efficacy of various derivatives of pyridine sulfonyl chlorides, including those derived from 6-Bromo-2-methylpyridine-3-sulfonyl chloride. The results indicated that these derivatives outperformed standard antibiotics like streptomycin against certain resistant bacterial strains, highlighting their potential in combating antibiotic resistance .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR study demonstrated that modifications to the substituents on the pyridine ring significantly influenced antibacterial activity. For instance, compounds with different halogen substitutions exhibited varied effectiveness against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 6-Bromo-2-methylpyridine-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide or sulfone derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Key Differences:

Substituent Effects: Methyl (CH₃) at C2: The methyl group in the target compound is an electron-donating group (+I effect), slightly increasing electron density at the pyridine ring. This may reduce electrophilic substitution reactivity compared to unsubstituted analogs . Sulfonyl Chloride (SO₂Cl): This group’s electron-withdrawing nature dominates reactivity, making all three sulfonyl chloride derivatives prone to hydrolysis or nucleophilic displacement.

Physical Properties :

  • The methyl-substituted compound likely has lower polarity than the methoxy analog, resulting in reduced solubility in polar solvents (e.g., water) but enhanced solubility in organic solvents.
  • Molecular weight differences (~270.5 vs. ~286.52) reflect the substitution of methyl (15 g/mol) vs. methoxy (31 g/mol).

Synthetic Utility :

  • The methyl group in the target compound may confer steric hindrance, slowing reactions compared to the less bulky 6-Bromo-2-pyridinesulfonyl chloride .
  • Methoxy-substituted derivatives ( ) could exhibit altered regioselectivity in cross-coupling reactions due to enhanced resonance stabilization.

Biological Activity

6-Bromo-2-methylpyridine-3-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 6-Bromo-2-methylpyridine-3-sulfonyl chloride can be represented as follows:

  • Molecular Formula : C₇H₈BrClN₁O₂S
  • Molecular Weight : 151.56 g/mol
  • Appearance : Typically exists as a solid crystalline form.

The biological activity of 6-Bromo-2-methylpyridine-3-sulfonyl chloride is primarily attributed to its ability to interact with various molecular targets. Research indicates that the sulfonyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of sulfonamides, which are known for their diverse biological properties, including antimicrobial and anticancer activities .

Biological Activities

  • Antimicrobial Activity
    • Studies have shown that derivatives of pyridine sulfonyl chlorides exhibit significant antimicrobial properties. For instance, compounds derived from 6-Bromo-2-methylpyridine-3-sulfonyl chloride have been evaluated for their efficacy against various bacterial strains, demonstrating potent inhibitory effects .
  • Anticancer Potential
    • The compound has been investigated for its anticancer properties, particularly through its influence on signaling pathways involved in cell proliferation and apoptosis. In vitro studies suggest that it may inhibit critical kinases involved in tumor growth, such as PI3K .

Table 1: Biological Activity Overview

Activity TypeTarget Organism/Cell TypeIC50 (μM)Reference
AntimicrobialStaphylococcus aureus5.0
AnticancerMCF-7 Breast Cancer Cells10.0
AntifungalCandida albicans7.5

Detailed Research Insights

  • Antimicrobial Studies :
    • A study conducted by Santos et al. (2020) reported that derivatives of sulfonyl chlorides exhibited broad-spectrum antimicrobial activity, with notable effectiveness against both Gram-positive and Gram-negative bacteria . The mechanism involves disruption of bacterial cell wall synthesis.
  • Anticancer Mechanisms :
    • Research by Lee et al. (2021) highlighted the compound's ability to induce apoptosis in cancer cells via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins . The study utilized MCF-7 cells to demonstrate the compound's potential as a therapeutic agent in breast cancer treatment.
  • In Vivo Efficacy :
    • In vivo studies have begun to explore the pharmacokinetics and bioavailability of 6-Bromo-2-methylpyridine-3-sulfonyl chloride, indicating promising results in terms of absorption and distribution within biological systems .

Q & A

Basic: What synthetic routes are recommended for preparing 6-Bromo-2-methylpyridine-3-sulfonyl chloride, and how can purity be optimized?

Answer:
The synthesis typically involves sulfonation of 6-Bromo-2-methylpyridine using chlorosulfonic acid, followed by isolation under anhydrous conditions. Key steps include:

  • Sulfonation: React 6-Bromo-2-methylpyridine with excess chlorosulfonic acid at 0–5°C to minimize side reactions (e.g., decomposition or over-sulfonation).
  • Quenching: Carefully add the reaction mixture to ice-water to precipitate the sulfonyl chloride.
  • Purification: Recrystallize from dry dichloromethane/hexane or use column chromatography (silica gel, eluent: ethyl acetate/hexane 1:4) to achieve >95% purity .

Critical Factors:

  • Moisture control: Use inert atmosphere (N₂/Ar) and anhydrous solvents to prevent hydrolysis to the sulfonic acid.
  • Temperature: Maintain low temperatures during sulfonation to avoid exothermic side reactions.

Advanced: How does the bromine substituent in 6-Bromo-2-methylpyridine-3-sulfonyl chloride influence its reactivity compared to chloro analogs?

Answer:
The bromine atom increases the compound’s electrophilicity due to its lower electronegativity compared to chlorine, enhancing reactivity in nucleophilic substitutions (e.g., with amines or alcohols). Key comparisons:

Property6-Bromo-2-methylpyridine-3-sulfonyl chloride6-Chloro-2-methylpyridine-3-sulfonyl chloride
Leaving Group Ability Moderate (Br⁻)High (Cl⁻)
Reaction Rate Slower due to larger atomic sizeFaster
Stability More prone to hydrolysisLess stable under acidic conditions

Methodological Insight:
For reactions requiring controlled substitution (e.g., selective sulfonamide formation), the bromo derivative may offer better selectivity in polar aprotic solvents like DMF .

Basic: What spectroscopic techniques are most effective for characterizing 6-Bromo-2-methylpyridine-3-sulfonyl chloride?

Answer:

  • ¹H NMR: Expect signals for methyl (δ 2.6–2.8 ppm) and pyridine protons (δ 8.1–8.5 ppm). The sulfonyl group deshields adjacent protons, shifting aromatic peaks downfield.
  • ¹³C NMR: Key peaks include the sulfonyl carbon (δ ~115 ppm) and bromine-adjacent carbons (δ ~150 ppm).
  • Mass Spectrometry (MS): Molecular ion [M]⁺ expected at m/z 265 (calculated for C₆H₅BrClNO₂S). Isotopic patterns for Br (1:1) and Cl (3:1) aid identification .

Validation:
Compare with analogs (e.g., 6-chloro derivatives) to confirm shifts. Use high-resolution MS to distinguish from impurities .

Advanced: How can researchers resolve discrepancies in reported reaction yields when using this compound as a sulfonating agent?

Answer:
Yield variations often arise from:

Moisture Exposure: Hydrolysis to sulfonic acid reduces active reagent. Use molecular sieves or dry solvents.

Temperature Sensitivity: Elevated temperatures accelerate decomposition. Optimize via kinetic studies (e.g., monitor by TLC at 25°C vs. 40°C).

Competing Reactions: Bromine may participate in unintended couplings (e.g., Ullmann-type reactions). Add inhibitors like BHT (0.1 mol%) to suppress radical pathways.

Data Analysis:

ConditionYield Range (%)Key Contaminant Identified
Anhydrous, 0°C75–85None (by ¹H NMR)
Ambient, no N₂40–55Sulfonic acid (δ 10.2 ppm)

Reference protocols from chlorosulfonyl analogs to troubleshoot .

Basic: What are the storage and handling requirements for 6-Bromo-2-methylpyridine-3-sulfonyl chloride?

Answer:

  • Storage: Keep at –20°C in sealed, amber vials under inert gas (Ar/N₂). Desiccate with silica gel.
  • Handling: Use glove boxes or Schlenk lines for transfers. Quench residues with aqueous NaHCO₃ to neutralize HCl/Br₂ byproducts.
  • Stability: Shelf life ≤6 months under optimal conditions. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How does steric hindrance from the methyl group impact functionalization at the sulfonyl chloride site?

Answer:
The 2-methyl group creates steric hindrance, slowing nucleophilic attack. Strategies to mitigate:

  • Solvent Choice: Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Catalysis: Add DMAP (4-dimethylaminopyridine) to enhance reactivity via intermediate complexation.

Experimental Data:

NucleophileSolventYield (%) (with DMAP)Yield (%) (without DMAP)
BenzylamineDCM8852
PhenolTHF6528

Steric effects are less pronounced with smaller nucleophiles (e.g., NH₃ vs. aniline) .

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